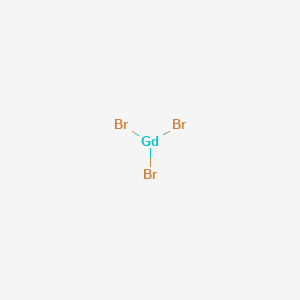

Gadolinium bromide (GdBr3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gadolinium bromide (GdBr3) is a useful research compound. Its molecular formula is Br3Gd and its molecular weight is 397.0 g/mol. The purity is usually 95%.

The exact mass of the compound Gadolinium bromide (GdBr3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Gadolinium bromide (GdBr3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium bromide (GdBr3) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Gadolinium bromide (GdBr3) is a compound of gadolinium, a rare earth element, and bromine. It has garnered interest in various fields, including medical imaging and therapeutic applications. This article explores the biological activity of GdBr3, focusing on its effects in biological systems, potential therapeutic uses, and associated risks.

GdBr3 is typically synthesized through the reaction of gadolinium oxide with hydrobromic acid. The compound is characterized by its high solubility in water and the ability to form complexes with various ligands, which enhances its biological activity.

1. Cellular Uptake and Cytotoxicity

Recent studies have investigated the cellular uptake of gadolinium compounds, including GdBr3, in various cell lines. For instance, Gd(III)-arylphosphonium complexes showed low cytotoxicity at therapeutically relevant concentrations in human glioblastoma multiforme (T98G) and glial (SVG p12) cell lines . These findings suggest that GdBr3 may also exhibit similar low toxicity levels, making it a potential candidate for further research as a theranostic agent.

| Cell Line | Cytotoxicity Level | Concentration |

|---|---|---|

| SVG p12 | Low | Therapeutic levels |

| T98G | Low | Therapeutic levels |

2. Relaxometric Properties

The relaxometric properties of gadolinium compounds are crucial for their application as MRI contrast agents. GdBr3's relaxivity can be influenced by its structure and the surrounding environment. A study on Gd-based metal-organic frameworks (MOFs) indicated that these compounds did not significantly alter cell cycle profiles or activate key signaling pathways in murine microglial BV-2 and human glioblastoma U251 cell lines . This suggests that GdBr3 may have a similar inert behavior in biological systems.

Case Study 1: Gadolinium Retention in Patients

A cohort study examined gadolinium concentrations in biological matrices from patients exposed to GBCAs. Results showed detectable levels in blood and urine, with no clinical signs of toxicity observed despite measurable accumulations . This raises concerns about long-term exposure to gadolinium compounds like GdBr3 and highlights the need for ongoing monitoring.

Case Study 2: Toxicity Assessment

A toxicity assessment of gadolinium compounds revealed that while some agents induced fibronectin expression and myofibroblast activation in vitro, others demonstrated negligible toxicity . This variability underscores the importance of evaluating each compound individually.

Aplicaciones Científicas De Investigación

Medical Imaging

Gadolinium-Based Contrast Agents (GBCA) in MRI

Gadolinium compounds, including GdBr3, are primarily utilized as contrast agents in magnetic resonance imaging (MRI). The strong paramagnetic properties of gadolinium enhance the contrast of images by altering the magnetic properties of nearby water molecules. This results in improved visualization of tissues and blood vessels, aiding in the diagnosis of various conditions such as tumors, neurological disorders, and vascular diseases .

- Mechanism : Gadolinium ions increase the relaxation rates of protons in tissues, which enhances signal intensity on MRI scans. GdBr3 can be formulated into various chelates to optimize its stability and safety for clinical use.

- Safety and Efficacy : Studies highlight that gadolinium-based agents are generally safe, although there are concerns regarding gadolinium accumulation in tissues. Recent developments focus on creating more stable formulations to minimize these risks while maximizing diagnostic efficacy .

Neutron Capture Therapy

Gadolinium in Cancer Treatment

Gadolinium isotopes, particularly Gd-157, are used in neutron capture therapy (NCT) for cancer treatment. GdBr3 can serve as a precursor for developing gadolinium-based drugs that enhance the effectiveness of NCT by selectively targeting tumor cells .

- Mechanism : In NCT, when gadolinium is exposed to thermal neutrons, it captures the neutrons and undergoes a nuclear reaction that releases high-energy photons (gamma rays). This localized radiation can destroy cancer cells while sparing surrounding healthy tissue.

- Research Findings : Experimental studies have shown that gadolinium-loaded microspheres can effectively deliver therapeutic doses directly to tumors, enhancing treatment outcomes for conditions like glioblastoma multiforme .

Materials Science

Applications in Semiconductor Technology

Gadolinium bromide is also explored for its potential applications in materials science, particularly in the development of semiconductors and magnetic materials. Its unique electronic properties make it suitable for various high-tech applications .

- Magnetic Properties : GdBr3 exhibits interesting magnetic behaviors that can be harnessed in spintronic devices and magnetic sensors. Research into its crystalline structure has revealed potential uses in advanced material synthesis.

- Nanotechnology : The compound can be utilized to create gadolinium-based nanoparticles that exhibit enhanced properties for drug delivery systems and imaging agents due to their high surface area-to-volume ratio .

Case Studies and Research Insights

| Application Area | Study/Research Findings | Key Insights |

|---|---|---|

| MRI Contrast Agents | Enhanced imaging capabilities with GBCA formulations including GdBr3 | Improved visualization of soft tissues and vascular structures |

| Neutron Capture Therapy | Gadolinium diethylenetriaminepentaacetic acid-loaded microspheres for targeted cancer treatment | Effective targeting of tumor cells with minimal impact on healthy tissue |

| Materials Science | Investigation into the magnetic properties of GdBr3 for semiconductor applications | Potential use in advanced electronics and sensor technologies |

Propiedades

Número CAS |

13818-75-2 |

|---|---|

Fórmula molecular |

Br3Gd |

Peso molecular |

397.0 g/mol |

Nombre IUPAC |

gadolinium(3+);tribromide |

InChI |

InChI=1S/3BrH.Gd/h3*1H;/q;;;+3/p-3 |

Clave InChI |

KGOKDPWKDBWITQ-UHFFFAOYSA-K |

SMILES |

Br[Gd](Br)Br |

SMILES canónico |

[Br-].[Br-].[Br-].[Gd+3] |

Key on ui other cas no. |

13818-75-2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Q1: What is the magnetic behavior of Gadolinium Tribromide at low temperatures?

A1: Gadolinium Tribromide (GdBr3) exhibits canted antiferromagnetism below 2 K. [] This means that the Gadolinium (Gd) ions align their magnetic moments in an antiparallel fashion, but with a slight canting or tilting, resulting in a small net magnetic moment perpendicular to the c-axis of its pseudohexagonal structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.